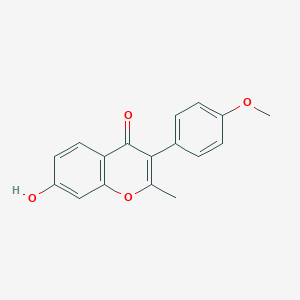

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-16(11-3-6-13(20-2)7-4-11)17(19)14-8-5-12(18)9-15(14)21-10/h3-9,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVXOZABOPNCSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419877 |

Source

|

| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13004-42-7 |

Source

|

| Record name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, an isoflavonoid derivative built upon the medicinally significant 4H-chromen-4-one scaffold. While extensive research exists for the broader isoflavone class, this specific 2-methyl substituted compound remains less characterized. This document synthesizes available data and provides a predictive framework based on its structural features and the known behavior of analogous compounds. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route, and its predicted biological activities, including potential antioxidant, anti-inflammatory, and anticancer effects. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers seeking to validate these properties, ensuring a foundation of scientific integrity and reproducibility. This work is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, enabling further exploration of this promising molecule.

Introduction & Chemical Identity

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one belongs to the isoflavone subclass of flavonoids, which are polyphenolic compounds widely distributed in plants.[1][2] The core of this molecule is the 4H-chromen-4-one ring system, a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Its structure is closely related to other well-studied isoflavones like genistein and daidzein, which are known for their phytoestrogenic activity and other health benefits.[5]

The defining features of the title compound are:

-

A 7-hydroxyl group , which is a key site for hydrogen bonding and antioxidant activity through radical scavenging.[3]

-

A 4-methoxyphenyl group at the 3-position, a characteristic feature of isoflavones that influences lipophilicity and receptor binding.

-

A 2-methyl group , which distinguishes it from the more common isoflavone, formononetin, and can impact its steric profile and metabolic stability.

These structural attributes suggest a unique pharmacological profile that warrants detailed investigation.

| Identifier | Value |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one |

| CAS Number | 13004-42-7[3] |

| Molecular Formula | C₁₇H₁₄O₄[3] |

| Molecular Weight | 282.29 g/mol [3] |

| InChI Key | LEVXOZABOPNCSR-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential as a therapeutic agent. While experimentally derived data for this specific molecule are not widely published, we can infer its likely properties based on its functional groups.

| Property | Predicted Value / Characteristic | Rationale |

| Physical State | Likely a crystalline solid at room temperature. | The rigid, planar ring system and potential for intermolecular hydrogen bonding favor a solid state. |

| Melting Point | Expected to be relatively high. | Aromatic systems and hydrogen bonding contribute to a stable crystal lattice. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and acetone. | The large hydrophobic core dominates, while the single hydroxyl group provides limited aqueous solubility. |

| pKa | Estimated to be around 7-8 for the 7-hydroxyl group. | The phenolic hydroxyl group is weakly acidic, comparable to other 7-hydroxyflavonoids. |

Synthesis & Characterization

Synthetic Pathway: Acid-Catalyzed Cyclodehydration

A common and efficient method for synthesizing the chromone core is through an acid-catalyzed cyclodehydration reaction. This approach involves the condensation of a resorcinol derivative with a suitable β-keto ester.[3] The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial as it protonates the carbonyl groups, activating them for nucleophilic attack and facilitating the final ring-closing dehydration step.

A plausible synthesis for 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is outlined below.[3]

Caption: Plausible synthetic workflow for the target compound.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. Based on analogous structures, the following spectral features are anticipated:

-

¹H NMR: Distinct signals would be expected for the 2-methyl protons (singlet, ~2.2-2.5 ppm), the 4'-methoxy protons (singlet, ~3.8-3.9 ppm), and several aromatic protons in the 6.5-8.0 ppm range, corresponding to the A and B rings of the chromone scaffold.

-

¹³C NMR: Resonances would confirm the presence of 17 carbon atoms, including a characteristic signal for the C4 carbonyl group (~175-180 ppm), signals for the methyl and methoxy carbons, and multiple signals in the aromatic region (100-165 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (282.29).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3200-3400 cm⁻¹) from the hydroxyl group, aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C=O stretch for the ketone (~1620-1650 cm⁻¹).

Biological Activity & Mechanistic Insights (Predicted)

While direct biological data for this compound is limited, its structural framework allows for informed predictions of its activity based on the extensive literature on chromen-4-one derivatives and isoflavones.[3][4]

Potential Anticancer Activity

The chromen-4-one scaffold is present in numerous compounds with demonstrated anticancer properties.[3] The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. Structurally related compounds have been shown to regulate proteins essential for telomerase function and modulate critical signaling pathways like JAK/STAT.[3]

Caption: Hypothetical pathway for anticancer activity via apoptosis.

Antioxidant and Anti-inflammatory Effects

-

Antioxidant Activity: The phenolic 7-hydroxyl group is a prime candidate for donating a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS). This activity helps mitigate oxidative stress, a key factor in numerous chronic diseases.[3]

-

Anti-inflammatory Activity: Many flavonoids exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like cytokines and enzymes (e.g., cyclooxygenase).[1][3] It is plausible that this compound shares this mechanism.

Phytoestrogenic Properties

As an isoflavone, the compound's structure mimics that of estrogen, allowing it to bind to estrogen receptors (ERα and ERβ).[1][6] This interaction can result in either estrogen-agonist (mimicking) or estrogen-antagonist (blocking) effects, depending on the tissue type and the local concentration of endogenous estrogen. This dual activity is a hallmark of phytoestrogens and is linked to their potential roles in managing menopausal symptoms and hormone-related conditions.[6][7]

Experimental Protocols for Investigation

To validate the predicted biological activities, standardized and self-validating experimental protocols are essential. The following provides step-by-step methodologies for foundational in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the compound's ability to reduce the viability of cancer cells by measuring the metabolic activity of living cells.

Workflow:

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, HepG2) in a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay quantifies the compound's ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the title compound in methanol or ethanol. Also, prepare a working solution of DPPH in the same solvent (typically ~0.1 mM). The DPPH solution should have a deep purple color.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the compound to different wells.

-

Initiation: Add 100 µL of the DPPH solution to each well to initiate the reaction. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at ~517 nm. The purple color of the DPPH radical will fade in the presence of an antioxidant.

-

Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a promising isoflavonoid derivative whose basic properties can be largely predicted from its well-understood chemical scaffold. The presence of a 7-hydroxyl group, a 4-methoxyphenyl substituent, and a 2-methyl group creates a unique profile that suggests potential as an anticancer, anti-inflammatory, and antioxidant agent. The synthetic and analytical frameworks provided here offer a clear path for its investigation.

Future research should focus on:

-

Empirical Validation: Performing the described assays to confirm the predicted cytotoxic and antioxidant activities.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues with modifications at the 2, 7, and 4' positions to optimize biological activity.

-

In Vivo Studies: Advancing promising findings into animal models to assess efficacy and safety.

This technical guide serves as a catalyst for such research, providing the necessary foundational knowledge and methodological rigor to unlock the full potential of this intriguing molecule.

References

- 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDh-0YwFqsSgzo0l-KBqiNgIiKRHJXtbrGej1SLdD4YPT5z0IrGVADoy2vOnmqaAB7uTMT0m-2qLrDyS5LQHw92wAL7Ip1S18QHCUfWsQC8_5Rg5CP2ZrUiPiPM4H8HGknhQeo]

- Isoflavones: What They Are, Benefits, and Risks - ZOE. [URL: https://zoe.com/learn/isoflavones]

- Soy Isoflavones - Linus Pauling Institute | Oregon State University. [URL: https://lpi.oregonstate.edu/mic/dietary-factors/phytochemicals/soy-isoflavones]

- Isoflavone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoflavone]

- Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor - Fudan University Journal of Medical Sciences. [URL: https://www.journals.elsevier.com/fudan-university-journal-of-medical-sciences]

- Isoflavones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4963574/]

- Isoflavones' therapeutic uses | Research Starters - EBSCO. [URL: https://www.ebsco.com/research-starters/isoflavones-therapeutic-uses]

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30810574/]

- 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5715241]

- 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/265699]

- 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3593]

- Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5581177/]

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/synthesis-of-7-methoxy-4-oxo-n-phenyl-4h-chromene-2-carboxamide/2020197.article]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- The Elusive Bioactivity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Overview and Methodological Framework - Benchchem. [URL: https://www.benchchem.com/product/b085224]

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12713124/]

- Synthesis of 7-hydroxychroman-4-one from resorcinol. - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. zoe.com [zoe.com]

- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoflavone - Wikipedia [en.wikipedia.org]

- 6. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Isoflavones' therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

Formononetin: A Technical Guide to Natural Sources, Isolation, and Characterization

Abstract: Formononetin, a methoxylated isoflavone, has garnered significant attention from the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the principal natural sources of formononetin, focusing on leguminous plants. It offers detailed, step-by-step protocols for its extraction, isolation, and purification, emphasizing modern techniques such as ultrasound-assisted extraction and macroporous resin chromatography. Furthermore, this guide outlines the analytical methods essential for the unequivocal identification and quantification of formononetin, ensuring the purity and integrity of the final compound for research and drug development purposes.

Introduction to Formononetin

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a naturally occurring isoflavone, a class of organic compounds known for their phytoestrogenic activity.[2] Its chemical structure, featuring a methoxy group, distinguishes it from other common isoflavones like daidzein and genistein. This structural feature influences its bioavailability and metabolic pathways in vivo.

Modern pharmacological research has identified formononetin as a key bioactive constituent in several medicinal plants.[1] Its therapeutic potential is being explored in various areas, including the management of hormone-dependent conditions, cardiovascular diseases, and neurological disorders.[1][3] The wide range of biological activities attributed to formononetin underscores the importance of efficient and reliable methods for its extraction and isolation from natural sources.[4]

Principal Natural Sources of Formononetin

Formononetin is predominantly found in plants belonging to the Fabaceae (legume) family.[2] Among these, Red Clover (Trifolium pratense) is one of the most well-documented and richest sources.[5][6] Other significant sources include Astragalus membranaceus (a key herb in traditional Chinese medicine), soybeans (Glycine max), and Pueraria lobata (Kudzu).[1][5] The concentration of formononetin can vary significantly depending on the plant species, the specific part of the plant (leaves, stems, flowers, or roots), and even the genotype.[7] For instance, in some red clover genotypes, the leaves have the highest concentration of formononetin, while in others, the stems may have a higher content.[7]

Comparative Analysis of Formononetin Content in Various Species

The following table summarizes the formononetin content found in different parts of various plant species, providing a comparative basis for selecting starting material for extraction.

| Plant Species | Plant Part | Formononetin Content (mg/g of Dry Matter) | Reference |

| Trifolium pratense (Red Clover) | Leaves | 3.739 - 4.51 | [7][8] |

| Trifolium pratense (Red Clover) | Stems | 1.54 | [7] |

| Trifolium subterraneum | Leaves | 0.19 - 0.97 | [9] |

| Astragalus membranaceus | Roots | Widely cited as a source | [2][5] |

| Glycine max (Soybean) | Seeds | Varies, generally lower than red clover | [5] |

Extraction Methodologies

The initial step in obtaining formononetin is its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the crude extract.

Foundational Principles of Solid-Liquid Extraction

Solid-liquid extraction is the most common approach for isolating natural products from plant materials.[10] This process involves the use of a solvent to selectively dissolve the target compound (solute) from the solid plant matrix.[10] The efficiency of this process is influenced by several factors, including the choice of solvent, temperature, extraction time, and the particle size of the plant material.[11][12]

Step-by-Step Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that utilizes ultrasonic waves to enhance the extraction process.[13] The cavitation effect produced by the ultrasound disrupts the plant cell walls, facilitating the release of intracellular contents and improving solvent penetration.[11][13] This technique often results in higher yields in shorter extraction times compared to conventional methods.[11]

Rationale for Solvent Selection: Aqueous solutions of ethanol or methanol are commonly used for the extraction of isoflavones.[13][14] These polar solvents are effective at solubilizing formononetin. The addition of water can enhance the extraction efficiency by causing the plant material to swell, which increases the surface area for solvent contact.[14] An 80% ethanol solution is often a good starting point for the extraction of formononetin from Trifolium pratense.[6]

Operational Parameters and Optimization:

-

Solvent-to-Solid Ratio: A higher solvent volume generally leads to a better extraction yield.[11] A ratio of 15 mL of solvent per gram of solid material has been shown to be effective.[11]

-

Temperature: Increasing the temperature can enhance extraction efficiency. A temperature of 45°C is often a suitable compromise to improve extraction without causing thermal degradation of the target compound.[11][12]

-

Ultrasonic Power and Frequency: These parameters influence the intensity of the cavitation effect. An ultrasonic power of 150 W and a frequency of 20 KHz have been successfully used for isoflavone extraction.[11][13]

-

Extraction Time: UAE can significantly reduce the required extraction time. An extraction time of 45 minutes is often sufficient to achieve a high yield.[11]

-

Particle Size: Grinding the plant material to a smaller particle size (e.g., 60-80 mesh) increases the surface area available for extraction.[11]

Protocol:

-

Weigh 10 g of dried and powdered plant material (e.g., Trifolium pratense leaves).

-

Place the powder in a flask and add 150 mL of 80% ethanol.

-

Place the flask in an ultrasonic bath set to 45°C and 150 W.

-

Sonicate for 45 minutes.

-

After extraction, filter the mixture to separate the solid residue from the liquid extract.

-

Collect the liquid extract and concentrate it under vacuum using a rotary evaporator to obtain the crude formononetin extract.

Extraction Workflow Diagram

Sources

- 1. Frontiers | Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems [frontiersin.org]

- 2. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Leaf formononetin content of Trifolium subterraneum increases in response to waterlogging but its proportion of total isoflavones is little changed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-assisted extraction of isoflavones from soy beverages blended with fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. bibrepo.uca.es [bibrepo.uca.es]

Synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is an isoflavonoid, a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry. Isoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The specific substitution pattern of this molecule, featuring a hydroxyl group at the 7-position, a 4-methoxyphenyl group at the 3-position, and a methyl group at the 2-position, makes it a valuable target for synthetic exploration and biological evaluation. Structurally related compounds, such as formononetin (which lacks the 2-methyl group), have been investigated for their potential as anticancer agents.[1][2][3][4] This guide provides an in-depth overview of a reliable and commonly employed synthetic pathway for 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, focusing on the underlying chemical principles and providing a detailed experimental framework.

Core Synthetic Strategy: The Baker-Venkataraman Rearrangement

A cornerstone in the synthesis of chromones and flavones is the Baker-Venkataraman rearrangement.[5][6][7][8] This reaction facilitates the formation of a crucial 1,3-diketone intermediate from an ortho-acyloxyaryl ketone, which then undergoes acid-catalyzed cyclization to yield the desired chromone core.[8] This approach offers a robust and versatile method for constructing the isoflavone scaffold of the target molecule.

The overall synthetic approach can be visualized as a two-stage process:

-

Formation of the 1,3-Diketone Intermediate: This involves the acylation of a suitably substituted 2-hydroxypropiophenone followed by a base-catalyzed intramolecular rearrangement.

-

Cyclodehydration: The 1,3-diketone is then treated with acid to effect an intramolecular condensation, forming the pyranone ring of the chromen-4-one system.

Detailed Experimental Protocol

This protocol outlines a plausible and efficient synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one.

Part 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-methoxybenzoyl)propan-1-one (1,3-Diketone Intermediate)

Step 1a: Selective Acylation of 2,4-Dihydroxypropiophenone

The synthesis commences with the selective acylation of 2,4-dihydroxypropiophenone. The hydroxyl group at the 4-position is more nucleophilic and less sterically hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the carbonyl group of the propiophenone. This allows for regioselective acylation at the 4-position.

-

Procedure:

-

To a solution of 2,4-dihydroxypropiophenone (1 equivalent) in anhydrous pyridine, add p-anisoyl chloride (1.1 equivalents) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-4-(4-methoxybenzoyloxy)propiophenone.

-

Step 1b: Baker-Venkataraman Rearrangement

The acylated intermediate undergoes a base-catalyzed intramolecular acyl migration to form the 1,3-diketone.[5][6]

-

Procedure:

-

Dissolve the 2-hydroxy-4-(4-methoxybenzoyloxy)propiophenone (1 equivalent) in anhydrous pyridine.

-

Add powdered potassium hydroxide (3 equivalents) and heat the mixture at 50-60 °C for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute acetic acid or hydrochloric acid to precipitate the 1,3-diketone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure 1-(2,4-dihydroxyphenyl)-2-(4-methoxybenzoyl)propan-1-one.

-

Part 2: Synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (Final Product)

Step 2: Acid-Catalyzed Cyclodehydration

The final step involves the acid-catalyzed intramolecular cyclization of the 1,3-diketone to form the chromen-4-one ring system.[8]

-

Procedure:

-

Dissolve the 1-(2,4-dihydroxyphenyl)-2-(4-methoxybenzoyl)propan-1-one (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture under reflux for 1-2 hours.

-

Monitor the completion of the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the final product.

-

Filter the solid, wash thoroughly with water to remove any acid, and dry.

-

Recrystallize from ethanol or a mixture of ethanol and water to obtain pure 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one.

-

Mechanistic Insights

The key transformation in this synthesis is the Baker-Venkataraman rearrangement. The mechanism proceeds as follows:

-

Enolate Formation: A base, such as potassium hydroxide, abstracts an acidic α-hydrogen from the propiophenone moiety of the acylated starting material, forming an enolate.[8]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the adjacent ester group in an intramolecular fashion.[8] This results in the formation of a cyclic alkoxide intermediate.

-

Ring Opening: The cyclic intermediate collapses, leading to the opening of the ring and the formation of a more stable phenoxide.

-

Protonation: Upon acidic workup, the phenoxide is protonated to yield the final 1,3-diketone product.[8]

The subsequent cyclodehydration is an acid-catalyzed intramolecular aldol-type condensation. The acid protonates one of the carbonyl groups of the 1,3-diketone, making it more electrophilic. The enol form of the other carbonyl then attacks this activated carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration yields the stable aromatic chromen-4-one system.

Data Summary and Characterization

The successful synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | C₁₇H₁₄O₄ | 282.29 | White to off-white solid |

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~10.8 (s, 1H, 7-OH)

-

~7.9 (d, 1H, H-5)

-

~7.2 (d, 2H, H-2', H-6')

-

~6.9 (d, 2H, H-3', H-5')

-

~6.8 (dd, 1H, H-6)

-

~6.7 (d, 1H, H-8)

-

~3.8 (s, 3H, -OCH₃)

-

~2.2 (s, 3H, 2-CH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~175.0 (C-4)

-

~162.0 (C-7)

-

~160.0 (C-2)

-

~158.0 (C-9)

-

~155.0 (C-4')

-

~130.0 (C-2', C-6')

-

~127.0 (C-5)

-

~125.0 (C-1')

-

~123.0 (C-3)

-

~115.0 (C-6)

-

~114.0 (C-3', C-5')

-

~102.0 (C-8)

-

~100.0 (C-10)

-

~55.0 (-OCH₃)

-

~15.0 (2-CH₃)

-

Note: The predicted NMR chemical shifts are based on data from structurally similar compounds and may vary slightly in an experimental setting.[9][10][11][12][13][14][15]

Conclusion

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be reliably achieved through a multi-step sequence centered around the Baker-Venkataraman rearrangement. This method provides a clear and efficient route to this valuable isoflavonoid, opening avenues for further investigation into its biological properties and potential therapeutic applications. Careful execution of the experimental protocol and thorough characterization of the intermediates and the final product are crucial for a successful synthesis.

References

- Bhargavi, B., et al. (2020). Synthesis, characterization and biological evaluation of formononetin derivatives as anticancer agents. Medicinal Chemistry Research, 29(8), 1363-1375.

- Khodadadi, E., et al. (2020). Synthesis of formononetin analogs and evaluation of their cytotoxic activity.

- Bhardwaj, N., et al. (2023). Synthesis, characterization and biological evaluation of formononetin derivatives as anticancer agents. Medicinal Chemistry Research.

- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(73), 38671-38677.

- Li, Y., et al. (2023). Synthesis of Formononetin Derivatives and Cardioprotective Effects. Molecules, 28(14), 5438.

- Ahmad, A., et al. (2019).

- Fudan University Journal of Medical Sciences. (2011). Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences, 38(4), 385-389.

- Ganesan, A., & Pandi, S. (2003). Complete 13C and 1H NMR spectral assignments of two isoflavones from the roots of Dalbergia horrida. Magnetic Resonance in Chemistry, 41(12), 1007-1009.

- RSC Publishing. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one.

- PubMed. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2384-2388.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. Retrieved from [Link]

- MDPI. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 27(15), 4899.

-

ResearchGate. (n.d.). Synthesis of flavones by Baker–Venkataraman reaction. Retrieved from [Link]

-

Spectrabase. (n.d.). 2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Isoflavones. Retrieved from [Link]

- SciSpace. (2019). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Journal of Applied Pharmaceutical Science, 9(11), 085-091.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 889-898.

-

ATB. (n.d.). 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

-

Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dihydroxyacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

- Frontiers in Chemistry. (2019).

- PubMed. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of Biomolecular NMR, 46(2), 127-133.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Synthesis of Formononetin Derivatives and Cardioprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive overview of the biological activities of the isoflavone, 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as Formononetin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chromen-4-one derivative. The guide synthesizes current knowledge on its anticancer, anti-inflammatory, and antioxidant properties, including available quantitative data and mechanistic insights. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.

Introduction

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a member of the flavonoid class of natural products, specifically an isoflavone.[1] The chromen-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] This compound has garnered significant interest for its potential therapeutic applications in oncology, inflammation, and diseases associated with oxidative stress.[1] Structurally, it features a hydroxyl group at the 7-position and a 4-methoxyphenyl group at the 3-position, with a methyl group at the 2-position of the chromen-4-one core. These structural features are believed to contribute to its diverse biological effects. This guide will delve into the known biological activities, proposed mechanisms of action, and provide practical methodologies for its study.

Synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be achieved through several synthetic routes. A common and effective method is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Pathway: Modified Pechmann Condensation

This proposed synthesis involves a two-step process starting from resorcinol and ethyl 2-(4-methoxyphenyl)-3-oxobutanoate.

Caption: Proposed synthesis of the target compound via Pechmann condensation.

Detailed Experimental Protocol

Materials:

-

Resorcinol

-

Ethyl 2-(4-methoxyphenyl)-3-oxobutanoate

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Ice

-

Sodium bicarbonate solution (5%)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add ethyl 2-(4-methoxyphenyl)-3-oxobutanoate (1 equivalent).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Neutralize any remaining acid by washing the crude product with a 5% sodium bicarbonate solution, followed by another wash with distilled water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one.

-

Dry the purified product under vacuum.

Biological Activities and Mechanistic Insights

This compound, also known as Formononetin, exhibits a range of biological activities, with the most prominent being its anticancer, anti-inflammatory, and antioxidant effects.[1]

Anticancer Activity

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.[1]

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |

| Prostate Cancer | LNCaP | 20 | Inhibition of androgen receptor signaling |

| Colon Cancer | HT-29 | 10 | Cell cycle arrest |

Table 1: Summary of the anticancer activity of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one.[1]

3.1.1. Modulation of the JAK/STAT Signaling Pathway

A key mechanism underlying the anticancer properties of this compound is its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This isoflavone is believed to induce apoptosis in cancer cells by interfering with this pathway.[1]

Caption: Proposed inhibition of the JAK/STAT pathway by the target compound.

Anti-inflammatory Activity

3.2.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard method to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with media only).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC50 value.

Antioxidant Activity

The antioxidant properties of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one are primarily due to the presence of the hydroxyl group, which can donate a hydrogen atom to scavenge free radicals and reduce oxidative stress.[1]

3.3.1. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a widely used method to evaluate the free radical scavenging activity of the compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A blank containing methanol and a control containing DPPH solution and methanol should be included.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Pharmacokinetics

Specific pharmacokinetic data for 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is not extensively documented in publicly available literature. However, as an isoflavone, its pharmacokinetic profile is expected to share similarities with other well-studied isoflavones like genistein and daidzein. Generally, isoflavones are metabolized in the intestine and liver, and their bioavailability can be influenced by factors such as gut microbiota. Further research is required to determine the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a promising isoflavone with demonstrated anticancer, and suggested anti-inflammatory, and antioxidant activities. Its mechanism of action, particularly the modulation of the JAK/STAT pathway, presents a compelling avenue for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the biological activities of this compound, paving the way for its potential translation into clinical applications. Further studies are warranted to elucidate its complete pharmacokinetic profile and to explore its efficacy in in vivo models of human diseases.

References

Sources

A Comprehensive Technical Guide to Formononetin (CAS 485-72-3): Mechanisms, Protocols, and Therapeutic Potential

Abstract

This technical guide provides an in-depth analysis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, commonly known as Formononetin (CAS 485-72-3). As a prominent isoflavone and phytoestrogen primarily isolated from plants like red clover (Trifolium pratense) and Astragalus membranaceus, Formononetin has garnered significant attention for its diverse pharmacological activities.[1][2] This document consolidates current research for scientists and drug development professionals, detailing the compound's physicochemical properties, biological mechanisms of action, validated experimental protocols, and safety profile. The guide focuses on its anticancer properties, particularly its modulation of critical signaling pathways such as PI3K/Akt and its interaction with estrogen receptors, providing a robust framework for future investigation and therapeutic development.

Introduction and Chemical Identity

Formononetin is an O-methylated isoflavone, a class of organic compounds recognized for their structural similarity to endogenous estrogens, which underpins their classification as phytoestrogens.[1] This structural mimicry allows Formononetin to interact with estrogen receptors (ERs), leading to a wide range of biological effects.[1][3] Its therapeutic potential has been explored in numerous contexts, including cancer, neuroinflammation, and cardiovascular diseases.[1][3][4] Extensive preclinical in vitro and in vivo studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit proliferation and metastasis in various cancer cell lines.[1][2][5] This guide serves as a technical resource, synthesizing the foundational knowledge required to effectively harness Formononetin in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental research, from stock solution preparation to formulation for in vivo studies.

| Property | Value | Source |

| CAS Number | 485-72-3 | N/A |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 256-260 °C | N/A |

| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | N/A |

| Synonyms | Formononetol, Biochanin B, 7-hydroxy-4'-methoxyisoflavone | N/A |

Biological Activity and Mechanisms of Action

Formononetin exerts its biological effects by modulating a multitude of cellular signaling pathways. Its anticancer activities are particularly well-documented and are often attributed to its influence on cell proliferation, apoptosis, and cell cycle regulation.[1][6]

Interaction with Estrogen Receptors (ERs)

As a phytoestrogen, Formononetin's ability to bind to estrogen receptors, ERα and ERβ, is a key aspect of its mechanism.[1][7] Its effects can be complex, exhibiting both estrogenic and anti-estrogenic properties depending on the cell type and local estrogen concentrations. Studies have shown that Formononetin can inhibit the proliferation of ER-positive breast cancer cells.[8] It has also been found to promote angiogenesis through an ERα-enhanced pathway and inhibit benign prostatic hyperplasia by curtailing ERβ expression.[7][9] This dual activity underscores the necessity of characterizing the specific ER expression profile of any model system under investigation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Formononetin has been repeatedly shown to inhibit this pathway.[1][10][11] It suppresses the phosphorylation, and thus activation, of both PI3K and Akt in various cancer models, including breast and colon cancer.[11][12][13] This inhibition leads to downstream effects such as cell cycle arrest at the G0/G1 phase and a reduction in the expression of key proteins like cyclin D1.[12][14] The inactivation of the PI3K/Akt pathway is a central mechanism by which Formononetin exerts its potent anti-proliferative and pro-apoptotic effects.[1][11]

Influence on MAPK and STAT3 Pathways

Beyond the PI3K/Akt axis, Formononetin also modulates other crucial signaling cascades. It has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway by reducing the phosphorylation of ERK1/2, which contributes to decreased cell proliferation.[1][15] Furthermore, it can suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in tumor cell survival and invasion.[11][13]

Diagram: Formononetin's Core Signaling Pathways in Cancer Cells

Caption: Formononetin inhibits key oncogenic signaling pathways.

Key Experimental Protocols

To facilitate reproducible research, this section provides detailed, validated protocols for the quantification and bioactivity assessment of Formononetin.

Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: Accurate quantification of Formononetin in plant extracts or biological samples is crucial for standardization and pharmacokinetic studies. Reverse-phase HPLC with UV detection is a robust and widely adopted method.[16][17] The described method is optimized for specificity and sensitivity.[17][18]

Workflow Diagram: HPLC Quantification

Caption: Workflow for Formononetin quantification by HPLC.

Step-by-Step Protocol:

-

Reagent & Equipment:

-

Formononetin standard (≥98% purity)

-

HPLC-grade methanol (CH₃OH)

-

HPLC-grade water

-

Phosphoric acid (H₃PO₄)

-

HPLC system with UV detector

-

Hypersil C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[16]

-

Sonicator, centrifuge, 0.2 µm syringe filters

-

-

Preparation of Mobile Phase & Standards:

-

Prepare the mobile phase: 55:45 (v/v) mixture of methanol and 0.1% phosphoric acid in water.[16] Degas before use.

-

Prepare a stock solution of Formononetin standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standards (e.g., 2.3 to 23 µg/mL) by diluting the stock solution with the mobile phase.[16]

-

-

Sample Preparation:

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. A linear relationship should be observed.[16]

-

Inject the prepared samples.

-

Determine the concentration of Formononetin in the samples by interpolating their peak areas from the calibration curve.

-

Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[19][21] This protocol is essential for determining the cytotoxic or anti-proliferative effects of Formononetin on cancer cell lines.

Step-by-Step Protocol:

-

Reagent & Equipment:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Sterile, light-protected container

-

Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4[21]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Formononetin in DMSO. Create serial dilutions in serum-free or low-serum medium to achieve final desired concentrations (e.g., 1 to 200 µM).[1] The final DMSO concentration should be <0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Formononetin. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile DPBS.[21] Protect from light.

-

After the treatment period, remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[19][21]

-

-

Solubilization and Measurement:

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

-

Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[19][20] A reference wavelength of >650 nm can be used to subtract background noise.[19]

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control:

-

% Viability = (OD_Treated / OD_Control) * 100

-

-

Plot % Viability against Formononetin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Safety and Toxicology

Preclinical safety data is paramount for progressing a compound toward clinical development. Studies in mice have been conducted to establish the toxicity profile of Formononetin. In an acute toxicity study with intraperitoneal administration, the LD₅₀ was determined to be 103.6 mg/kg of body weight, with a no-observed-adverse-effect level (NOAEL) of 50 mg/kg.[23] Mortality and mild liver degeneration were noted at the highest dose of 300 mg/kg.[23] However, in a 28-day sub-acute study, daily intraperitoneal doses of up to 50 mg/kg showed no signs of adverse effects, mortality, or changes in hematological and biochemical parameters, indicating it is safe at these doses over a longer term.[23][24] A water-soluble derivative, sodium formononetin-3'-sulphonate, also showed no toxicity-related clinical signs in rats at high intravenous doses.[25] Overall, Formononetin demonstrates a favorable safety profile in preclinical models, though further comprehensive toxicological evaluations are necessary.[24][26]

Conclusion and Future Directions

Formononetin (CAS 485-72-3) is a natural isoflavone with significant, well-documented therapeutic potential, particularly in oncology. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, MAPK, and estrogen receptor signaling, provides a strong mechanistic basis for its anti-proliferative, pro-apoptotic, and anti-invasive properties.[1][6][11] This guide has provided a technical foundation encompassing its chemical properties, mechanisms of action, and robust, reproducible protocols for its quantification and in vitro efficacy testing.

Future research should focus on several key areas. Firstly, while in vitro efficacy is strong, further in vivo studies in diverse preclinical cancer models are needed to validate these findings and explore optimal dosing and delivery strategies.[1] Secondly, exploring the synergistic effects of Formononetin in combination with existing chemotherapeutic agents could lead to more effective treatment regimens with potentially lower toxicity.[1] Finally, the development of novel drug delivery systems and derivatives could enhance its bioavailability and therapeutic index, paving the way for clinical translation.[24][26][27]

References

-

Zhou, R., Wang, P., Xu, W., & Wang, R. (2019). Formononetin: A Review of Its Anticancer Potentials and Mechanisms. Frontiers in Pharmacology, 10, 843. [Link]

-

El-Bakoush, A., & Olajide, O. A. (2018). Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia. International Immunopharmacology, 61, 325–337. [Link]

-

Wang, Y., Zhu, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Formononetin Improves the Survival of Random Skin Flaps Through PI3K/Akt-Mediated Nrf2 Antioxidant Defense System. Frontiers in Pharmacology, 13, 901498. [Link]

-

Dou, J., Luo, Y., & Li, P. (2023). Potential mechanisms of formononetin against inflammation and oxidative stress: a review. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Wu, J., Zhang, Z., & Su, D. (2024). Formononetin inhibits benign prostatic hyperplasia through estrogen receptors. Andrologia, 56(4), e15011. [Link]

-

Ahmad, B., Khan, M. A., Shah, A. J., Khan, I., & Al-Harrasi, A. (2022). Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways. Molecules, 27(19), 6248. [Link]

-

Chen, J., Zeng, J., Xin, M., Huang, W., & Chen, X. (2011). Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo. Hormone and Metabolic Research, 43(10), 681–686. [Link]

-

Wang, A.-L., Li, Y., Zhao, Q., & Fan, L.-Q. (2018). Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways. Oncology Reports, 40(4), 1879–1888. [Link]

-

Ahmad, B., Khan, M. A., Shah, A. J., Khan, I., & Al-Harrasi, A. (2022). Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways. Molecules (Basel, Switzerland), 27(19), 6248. [Link]

-

Adnan, M., & al, e. (2019). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Current Pharmaceutical Design, 25(23), 2549–2558. [Link]

-

Zhou, R., Wang, P., Xu, W., & Wang, R. (2019). Graphical summary of the anticancer mechanisms of formononetin. ResearchGate. [Link]

-

Sharma, A., Deshmukh, R., & Kumar, A. (2021). Acute and sub-acute toxicity study reveals no dentrimental effect of formononetin in mice upon repeated i.p. dosing. Regulatory Toxicology and Pharmacology, 121, 104877. [Link]

-

Gu, Y., Zhu, X., Wang, K., Li, D., & Chen, J. (2015). Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(11), 2927–2937. [Link]

-

Chen, J., & al, e. (2013). Estrogen Receptor Beta-Mediated Proliferative Inhibition and Apoptosis in Human Breast Cancer by Calycosin and Formononetin. Cellular Physiology and Biochemistry, 32(6), 1790–1797. [Link]

-

Dutra, R. C., & al, e. (2021). Formononetin: Biological Effects and Uses - A review. ResearchGate. [Link]

-

Kim, M., & Huh, Y. S. (2023). The potential role of formononetin in cancer treatment: An updated review. Biomedicine & Pharmacotherapy, 168, 115811. [Link]

-

Dou, J., & al, e. (2025). Biological effects of Formononetin. ResearchGate. [Link]

-

Zhang, X., & al, e. (2022). Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. Frontiers in Pharmacology, 13, 950854. [Link]

-

Dou, J., Luo, Y., Li, P., & Ma, X. (2024). Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. Frontiers in Pharmacology, 15, 1369324. [Link]

-

N/A. (N/A). HPLC Determination of Formononetin in Corn Silk. Food Science. [Link]

-

Dou, J., Luo, Y., Li, P., & Ma, X. (2024). Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. ResearchGate. [Link]

-

Zhang, Y., & al, e. (2015). Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs. Food and Chemical Toxicology, 84, 190–195. [Link]

-

N/A. (2010). Simultaneous Determination of Formononetin, Biochanin A, Daidzen and Genistein in Trifolium pratense (Red Clover) by HPLC. LCGC International, 23(9). [Link]

-

Dou, J., Luo, Y., & Li, P. (2025). Formononetin: pharmacological properties and therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Lee, J. H., & al, e. (2021). HPLC Chromatograms and UV spectra of formononetin (A) and TPE (B). ResearchGate. [Link]

-

Zhang, Y., & al, e. (2023). Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evaluation of Their Main Metabolites. Molecules, 28(21), 7434. [Link]

-

N/A. (N/A). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Lee, J. H., & al, e. (2021). Validation of an optimized HPLC–UV method for the quantification of formononetin and biochanin A in Trifolium pratense extract. ResearchGate. [Link]

-

N/A. (N/A). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

-

N/A. (N/A). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1183–1186. [Link]

-

N/A. (N/A). MTT Assay Protocol. Springer Nature Experiments. [Link]

-

N/A. (N/A). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. N/A. [Link]

-

N/A. (N/A). Synthesis of 7-hydroxychroman-4-one from resorcinol. ResearchGate. [Link]

-

N/A. (N/A). 7-hydroxy-2-methyl-3-phenyl-4h-chromen-4-one. PubChem. [Link]

Sources

- 1. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The potential role of formononetin in cancer treatment: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formononetin inhibits benign prostatic hyperplasia through estrogen receptors [jcps.bjmu.edu.cn]

- 8. karger.com [karger.com]

- 9. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formononetin Improves the Survival of Random Skin Flaps Through PI3K/Akt-Mediated Nrf2 Antioxidant Defense System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 13. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Potential mechanisms of formononetin against inflammation and oxidative stress: a review [frontiersin.org]

- 16. HPLC Determination of Formononetin in Corn Silk [spkx.net.cn]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Acute and sub-acute toxicity study reveals no dentrimental effect of formononetin in mice upon repeated i.p. dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Acute toxicity of sodium formononetin-3'-sulphonate (Sul-F) in Sprague-Dawley rats and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Formononetin: pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Spectroscopic Guide to Formononetin: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth exploration of the spectroscopic characteristics of formononetin, a bioactive isoflavone of significant interest in pharmaceutical and nutraceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and expert interpretation. Our focus is on not only presenting the data but also elucidating the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for the identification and characterization of formononetin.

Introduction: The Molecular Profile of Formononetin

Formononetin (7-hydroxy-4'-methoxyisoflavone) is a naturally occurring phytoestrogen found in a variety of plants, notably in red clover (Trifolium pratense).[1] Its biological activities, which include potential applications in the management of postmenopausal symptoms and certain cancers, have made it a subject of extensive scientific investigation.[2] A thorough understanding of its chemical structure is paramount for elucidating its mechanism of action and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will dissect the spectroscopic signature of formononetin, offering both the foundational data and the scientific rationale behind its interpretation.

Below is a diagram illustrating the chemical structure of formononetin.

Caption: Chemical structure of Formononetin with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of formononetin. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d6 (DMSO-d6) is commonly used due to its excellent solubilizing properties for isoflavones.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of pure formononetin.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube.

-

To remove dissolved oxygen, which can interfere with signal relaxation, gently purge the solution with argon gas.

-

Seal the NMR tube securely.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer, for example, a Bruker 400 MHz or 500 MHz instrument, equipped with a multinuclear probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (e.g., 0-14 ppm).

-

Employ a standard single-pulse experiment.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans and a suitable relaxation delay are crucial for accurate integration of quaternary carbons.

-

Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).

-

Data Interpretation: Decoding the NMR Spectra

The chemical shifts observed in the ¹H and ¹³C NMR spectra of formononetin are highly informative. The aromatic protons and carbons exhibit distinct signals based on their position and the electronic effects of neighboring substituents.

¹H NMR Spectral Data of Formononetin (in DMSO-d6)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.36 | s | - |

| H-5 | ~7.99 | d | 8.8 |

| H-6 | ~6.96 | dd | 8.8, 2.3 |

| H-8 | ~6.89 | d | 2.3 |

| H-2', H-6' | ~7.52 | d | 8.6 |

| H-3', H-5' | ~7.01 | d | 8.6 |

| 4'-OCH₃ | ~3.77 | s | - |

| 7-OH | ~10.82 | s | - |

¹³C NMR Spectral Data of Formononetin (in DMSO-d6)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~153.2 |

| C-3 | ~124.2 |

| C-4 | ~174.6 |

| C-4a | ~116.6 |

| C-5 | ~127.3 |

| C-6 | ~115.2 |

| C-7 | ~162.6 |

| C-8 | ~102.1 |

| C-8a | ~157.5 |

| C-1' | ~123.2 |

| C-2', C-6' | ~130.1 |

| C-3', C-5' | ~113.6 |

| C-4' | ~159.0 |

| 4'-OCH₃ | ~55.2 |

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.

The downfield shift of C-4 to ~174.6 ppm is characteristic of a carbonyl carbon in a conjugated system. The signal for the methoxy group protons appears as a sharp singlet at ~3.77 ppm, integrating to three protons. The phenolic hydroxyl proton at the 7-position is typically observed as a broad singlet at a downfield chemical shift (~10.82 ppm). The coupling patterns in the aromatic region are consistent with the substitution pattern on the A and B rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Probing Functional Groups

FTIR (Fourier Transform Infrared) spectroscopy is the standard method for obtaining an IR spectrum. The choice of sampling technique depends on the physical state of the sample. For solid samples like formononetin, Attenuated Total Reflectance (ATR) is a common and convenient method.

Step-by-Step Methodology (ATR-FTIR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of powdered formononetin onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum of formononetin displays several characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands for Formononetin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (CH₃) |

| ~1630 | C=O stretch | γ-pyrone carbonyl |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Aryl ether |

| ~1170 | C-O stretch | Phenol |

The broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group. The strong, sharp peak around 1630 cm⁻¹ is a hallmark of the conjugated carbonyl group in the γ-pyrone ring.[3] The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Ionization and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of formononetin, particularly in complex matrices.[4][5] Electrospray ionization (ESI) is a soft ionization technique commonly used for isoflavones.

Step-by-Step Methodology (LC-ESI-MS/MS):

-

Sample Introduction:

-

Dissolve the formononetin sample in a suitable solvent (e.g., methanol or acetonitrile).

-